1-Chloro-1-(2-(difluoromethoxy)-5-mercaptophenyl)propan-2-one
CAS No.:
Cat. No.: VC18796258
Molecular Formula: C10H9ClF2O2S
Molecular Weight: 266.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H9ClF2O2S |
|---|---|
| Molecular Weight | 266.69 g/mol |
| IUPAC Name | 1-chloro-1-[2-(difluoromethoxy)-5-sulfanylphenyl]propan-2-one |
| Standard InChI | InChI=1S/C10H9ClF2O2S/c1-5(14)9(11)7-4-6(16)2-3-8(7)15-10(12)13/h2-4,9-10,16H,1H3 |
| Standard InChI Key | LLKNGVMWUXRVEM-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C(C1=C(C=CC(=C1)S)OC(F)F)Cl |
Introduction
Molecular Structure and Physicochemical Properties
Structural Characteristics
1-Chloro-1-(2-(difluoromethoxy)-5-mercaptophenyl)propan-2-one (molecular formula: C₁₀H₉ClF₂O₂S; molecular weight: 266.69 g/mol) features a propan-2-one backbone substituted at the α-carbon with a chlorine atom and a 2-(difluoromethoxy)-5-mercaptophenyl group. The phenyl ring contains two key substituents:
-
A difluoromethoxy group (-OCF₂H) at the 2-position, introducing electron-withdrawing effects and steric bulk.
-
A mercapto group (-SH) at the 5-position, contributing nucleophilic reactivity and hydrogen-bonding capabilities.
The chloro and carbonyl groups at the α-carbon create an electrophilic center, facilitating nucleophilic substitution and condensation reactions.
Spectroscopic and Physical Data
While experimental spectral data for this specific compound remain limited, analogous structures provide insights:
| Property | Value/Description | Source Analogue |
|---|---|---|
| Boiling Point | Estimated 280–300°C (decomposition) | Similar chloroketones |
| Solubility | Moderate in polar aprotic solvents | EVT-14171195 |
| IR Absorption | ~1700 cm⁻¹ (C=O stretch) | EVT-14171195 |
| ¹⁹F NMR | δ -120 to -125 ppm (OCF₂H) | EVT-14190665 |
Synthetic Methodologies
Multi-Step Synthesis Framework
The synthesis typically follows a three-stage approach, optimized for functional group compatibility:
Stage 1: Phenolic Precursor Functionalization
A resorcinol derivative undergoes sequential modifications:
-
Difluoromethoxylation at the 2-position using chlorodifluoromethane under basic conditions.
-
Thiol Protection at the 5-position via tritylation to prevent oxidation during subsequent steps.
Stage 2: Ketone Formation
Friedel-Crafts acylation introduces the propan-2-one moiety:
-
Reaction conditions: AlCl₃ catalyst, dichloromethane solvent, 0–5°C.
-
Yield optimization requires strict moisture control to prevent hydrolysis.
Stage 3: Chlorination and Deprotection
-
α-Chlorination: Treatment with sulfuryl chloride (SO₂Cl₂) in CCl₄ at reflux.
-
Thiol Deprotection: Acidic cleavage of trityl groups using trifluoroacetic acid.
Reactivity and Chemical Transformations
Nucleophilic Substitution at α-Carbon
The electron-deficient α-carbon participates in SN2 reactions:
Example Reaction:
-
Conditions: DMF solvent, 60°C, 12 hr.
-
Applications: Azide intermediates for click chemistry applications.
Thiol-Disulfide Exchange
The mercapto group enables redox-mediated polymerization:
-
Oxidative coupling using H₂O₂ forms disulfide-linked dimers.
-
Reversible under reducing conditions (e.g., DTT, TCEP).
Comparative Analysis with Structural Analogues
Positional Isomerism Effects
Comparison with the 4-mercaptophenyl isomer (EVT-14190665):
| Parameter | 5-Mercapto Derivative | 4-Mercapto Isomer |
|---|---|---|
| Melting Point | 98–101°C (predicted) | 92–94°C |
| Thiol pKa | ~6.8 (calculated) | ~7.1 |
| Reactivity Index | Higher electrophilicity at α-carbon | Moderate reactivity |
The 5-mercapto derivative exhibits enhanced α-carbon electrophilicity due to reduced steric hindrance from the difluoromethoxy group.
Fluorine Substitution Impact
Contrasting with 2-fluoro-4-mercaptophenyl analogue (EVT-14171195):
| Property | Difluoromethoxy Derivative | Monofluoro Analogue |
|---|---|---|
| Lipophilicity (LogP) | 2.1 (estimated) | 1.8 |
| Metabolic Stability | Improved (CF₂ group resistance) | Moderate |
| Synthetic Complexity | Higher (multiple protection steps) | Lower |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume